N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol
Description
N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol is a pyrrolidine derivative characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 2-position of the pyrrolidine ring. The N-Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes . This compound is stereochemically defined, often existing as the (2S,4R)-diastereomer, which influences its interactions in biological systems and synthetic applications .
Properties
Molecular Formula |
C₁₀H₁₉NO₄ |
|---|---|
Molecular Weight |
217.26 |
Synonyms |
tert-Butyl 2-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features:
- Molecular Formula: C₁₀H₁₉NO₄
- Functional Groups : Hydroxymethyl (-CH₂OH), hydroxyl (-OH), and N-Boc-protected amine.
- Applications : Used as a chiral intermediate in pharmaceuticals, particularly in the synthesis of antiviral agents and enzyme inhibitors.
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights structural distinctions between N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol and related pyrrolidine/piperidine derivatives:
Key Observations :
- The hydroxymethyl group in this compound distinguishes it from analogs with carboxylic acid (e.g., C₁₀H₁₅NO₅) or ketone functionalities (e.g., C₁₀H₁₅NO₅) .
Therapeutic Potential
- Cancer Therapy : Hydroxymethyl-pyrrolidine scaffolds are explored as PARP inhibitors, with the hydroxymethyl group enhancing water solubility and reducing hepatotoxicity compared to methyl esters .
- Antiviral Agents : The (2S,4R)-stereochemistry of this compound aligns with the active site of HIV-1 protease, showing superior inhibition (IC₅₀ = 0.8 μM) versus its (2R,4S)-counterpart (IC₅₀ = 5.2 μM) .
Preparation Methods
Substrate Design and Catalyst Selection
Grubbs II catalyst facilitates the formation of the pyrrolidine ring from diene precursors. For example, a diene bearing hydroxymethyl and hydroxyl pre-functionalization undergoes RCM in dichloromethane at 40°C, achieving 78–82% yield. Key considerations include:
-
Protecting group strategy : Temporary silyl ethers (e.g., TBS) for hydroxyl groups prevent side reactions during metathesis.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensure enantiomeric excess >90%.
Post-Metathesis Functionalization
Post-RCM steps involve:
-
Hydrogenation of the olefin to saturate the ring (H₂, Pd/C, 95% yield).
-
Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in THF (quantitative yield).
Asymmetric Epoxide Ring-Opening Strategies
Epoxide Synthesis and Stereoselective Opening
Epichlorohydrin derivatives serve as starting materials for constructing the pyrrolidine ring. For instance:
-
Epoxidation of allylic alcohols with m-CPBA yields trans-epoxides.
-
Ring-opening with azide nucleophiles (NaN₃, NH₄Cl) introduces the amine functionality at C4, followed by Staudinger reduction to the primary amine.
Reductive Amination and Cyclization
Linear Precursor Synthesis
A four-step sequence from glutaric acid derivatives:
Functional Group Interconversion
-
Hydroxyl group oxidation (Dess-Martin periodinane) to ketone.
-
Hydroxymethyl installation via Grignard addition (MeMgBr) and subsequent reduction (NaBH₄).
Comparative Analysis of Methodologies
| Method | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Ring-Closing Metathesis | 68–72% | High (≥90% ee) | Moderate |
| Epoxide Ring-Opening | 55–65% | Moderate (80% ee) | High |
| Reductive Amination | 45–50% | Low | Limited by steps |
Key observations :
-
RCM offers superior stereocontrol but requires expensive catalysts.
-
Epoxide-based routes are more scalable but necessitate rigorous purification.
Industrial-Scale Considerations
Cost-Benefit Analysis of Protecting Groups
Q & A
Basic: What are the key synthetic strategies for introducing the Boc protecting group to pyrrolidin-2-ol derivatives, and how does the hydroxymethyl substituent influence reaction conditions?
Answer:
The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). For hydroxymethyl-substituted pyrrolidines, the primary and secondary hydroxyl groups must be temporarily protected (e.g., silylation with TBSCl or acetylation) to prevent undesired side reactions during Boc activation. For example, in (2S,4R)-N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol, selective protection of the C4-hydroxyl group ensures regioselective Boc introduction at the pyrrolidine nitrogen . Reaction monitoring via TLC or LC-MS is critical to confirm completion without overprotection.
Basic: What spectroscopic techniques are most effective for characterizing the stereochemical configuration of N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol?
Answer:
X-ray crystallography provides definitive stereochemical assignment, particularly for resolving (2S,4R) vs. (2R,4S) configurations. NMR spectroscopy, including H-H COSY and NOESY/ROESY, reveals spatial relationships between protons. For instance, the coupling constant () between H-2 and H-4 protons in the pyrrolidine ring (typically ) confirms cis/trans stereochemistry. Vibrational spectroscopy (FTIR/Raman) identifies hydrogen-bonding patterns, such as the broad O-H stretch (~3400 cm) and C=O vibrations (~1680 cm) from the Boc group .
Advanced: What strategies mitigate epimerization risks during deprotection of the Boc group in hydroxymethyl-substituted pyrrolidines?
Answer:
Mild acidic conditions (e.g., 4M HCl in dioxane or TFA in DCM at 0°C) minimize epimerization by avoiding prolonged exposure to strong acids. Chiral HPLC monitoring (e.g., using a Chiralpak IA column) ensures stereochemical integrity. For (2S,4R)-configured derivatives, low-temperature deprotection (<5°C) suppresses keto-enol tautomerization, preserving stereochemistry. Post-deprotection, immediate neutralization (e.g., with Amberlyst A21 resin) prevents acid-catalyzed racemization .
Basic: What are the critical considerations in selecting purification methods for this compound to maintain optical purity?
Answer:
Flash chromatography with chiral stationary phases (e.g., silica gel modified with L-proline) effectively separates diastereomers. Solvent systems like hexane/EtOAc (3:1) with 1% triethylamine prevent acid-catalyzed decomposition. Recrystallization from toluene/hexane (1:2) enhances enantiomeric excess (>99% ee), as demonstrated for Boc-protected prolinol derivatives. Purity validation via NMR or chiral GC-MS is essential .
Advanced: How do steric and electronic effects of the hydroxymethyl group influence nucleophilic substitution reactions at adjacent positions in Boc-protected pyrrolidines?
Answer:
The hydroxymethyl group introduces steric hindrance at C4 while its electron-donating (+I) effect activates the adjacent hydroxyl oxygen. This duality necessitates tailored conditions:
- Steric challenges : Bulky electrophiles (e.g., trityl chloride) require Lewis acid catalysis (BF·EtO) for efficient substitution.
- Electronic activation : Mitsunobu reactions (DIAD/PPh) proceed smoothly at C2 due to the hydroxyl's enhanced nucleophilicity.
In studies of similar structures, SN2 mechanisms at C2 show inversion, while SN1 pathways at C4 lead to racemization without proper protection .
Advanced: How can researchers address discrepancies in reported biological activity data for hydroxymethyl-pyrrolidine derivatives?
Answer:
Discrepancies often arise from variations in stereochemical purity or assay conditions. Rigorous validation steps include:
Stereochemical confirmation : Compare optical rotation ([α]) with literature values and verify via Mosher ester analysis.
Standardized bioassays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination against S. aureus ATCC 25923).
For example, 2-hydroxypyrrolidine derivatives showed variable MICs (42–62 µg/mL) depending on substituent electronegativity, highlighting the need for controlled structural comparisons .
Basic: What are the stability challenges associated with this compound under long-term storage, and how can they be mitigated?
Answer:
The compound is prone to hydrolysis of the Boc group under humid conditions and oxidation of the hydroxymethyl moiety. Storage recommendations:
- Temperature : -20°C in sealed, argon-flushed vials.
- Desiccant : Include molecular sieves (3Å) in the container.
- Stability monitoring : Quarterly LC-MS checks for degradation products (e.g., tert-butanol from Boc cleavage). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
